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molecular formula C7H10O2 B2468568 4-Ethynyltetrahydropyran-4-OL CAS No. 57385-16-7

4-Ethynyltetrahydropyran-4-OL

Cat. No. B2468568
M. Wt: 126.155
InChI Key: SWJWVPMUAUALKX-UHFFFAOYSA-N
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Patent
US06130239

Procedure details

A solution of ethynylmagnesium chloride in THF (0.5 M, 120 mL, 60 mmol) was added with cooling in an ice-water bath to a solution of tetrahydro-4H-pyran-4-one (4.96 g, 50 mmol) (Aldrich) in diethyl ether (300 mL) dropwise over 15 min. The mixture was stirred with cooling for 3 h. Aqueous ammonium chloride solution (100 mL, 15% W/V) was then added and mixture extracted with ether (2×200 mL). The ether layers were washed with saturated aqueous sodium chloride solution (200 mL), then combined, dried (MgSO4), filtered and concentrated to give 4-Ethynyl-tetrahydro-pyran-4-ol as a colorless oil that solidified on standing. (Yield 6.01 g, 96.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)#C.[CH2:5]1[CH2:9][O:8][CH2:7][CH2:6]1.[O:10]1CC[C:13](=O)[CH2:12][CH2:11]1.[Cl-].[NH4+]>C(OCC)C>[C:12]([C:11]1([OH:10])[CH2:6][CH2:7][O:8][CH2:9][CH2:5]1)#[CH:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Cl
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.96 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
mixture extracted with ether (2×200 mL)
WASH
Type
WASH
Details
The ether layers were washed with saturated aqueous sodium chloride solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1(CCOCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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